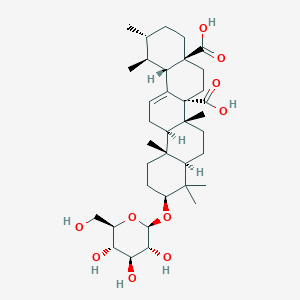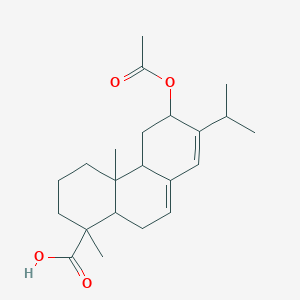
キノビック酸 3-O-β-D-グルコシド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinovic acid 3-O-beta-D-glucoside is a natural product found in Uncaria tomentosa, Nauclea diderrichii, and other organisms with data available.
科学的研究の応用
糖尿病治療
キノビック酸 3-O-β-D-グルコシドは、糖尿病治療における可能性について研究されています。 これは、糖尿病治療の主要な治療標的である強力なDPP-IV阻害剤として同定されています {svg_1}。 キノビック酸の糖化は、薬物動態および毒性学的な特性を改善するために注目すべきであることがわかりました {svg_2}.
創薬
この化合物は、天然由来の強力なDPP-IV阻害剤のADME-T特性のインシリコシミュレーションで使用されてきました {svg_3}。 この研究は、糖尿病の新しい薬剤開発に役立つ洞察を提供することができます {svg_4}.
薬物動態予測
キノビック酸 3-O-β-D-グルコシドは、薬物動態予測で使用されてきました。 さまざまな薬物動態特性に関連する構造トポグラフィーが体系的に評価されました {svg_5}.
抗糖尿病剤
この化合物は、潜在的な抗糖尿病剤として研究されています。 研究では、ジゴフィロシドEをさらに調整して、リードDPP-IV阻害剤を取得できることが示唆されています {svg_6}.
体系的な評価
キノビック酸 3-O-β-D-グルコシドは、ジペプチジルペプチダーゼ4(DPP-IV)阻害剤の体系的な評価に使用されてきました {svg_7}.
天然物研究
キノビック酸 3-O-β-D-グルコシドは、薬用植物から単離された天然物です。 これは、新しい潜在的なDPP-IV阻害剤を探求する研究で使用されてきました {svg_8}.
Safety and Hazards
Users should avoid dust formation and breathing mist, gas, or vapors of Quinovic acid 3-O-beta-D-glucoside . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured and all sources of ignition should be removed .
作用機序
Target of Action
Quinovic acid 3-O-beta-D-glucoside is a triterpenoid glycoside The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that triterpenoid glycosides, such as quinovic acid 3-o-beta-d-glucoside, often interact with cellular targets to exert their effects .
Pharmacokinetics
It is known to be soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc . These solubility properties can impact the bioavailability of the compound.
Result of Action
Triterpenoid glycosides are known to have various biological effects, including anti-inflammatory, antiviral, and anticancer activities .
Action Environment
The action, efficacy, and stability of Quinovic acid 3-O-beta-D-glucoside can be influenced by various environmental factors. For instance, the compound’s solubility in various solvents suggests that it may be more effective in certain environments . Additionally, storage conditions can impact the stability of the compound .
生化学分析
Biochemical Properties
Quinovic acid 3-O-beta-D-glucoside plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with proteins. It has been shown to interact with enzymes such as alpha-glucosidase, which is involved in carbohydrate metabolism . The compound inhibits the activity of alpha-glucosidase, thereby reducing the breakdown of carbohydrates into glucose and potentially aiding in the management of diabetes . Additionally, Quinovic acid 3-O-beta-D-glucoside interacts with various proteins involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Cellular Effects
Quinovic acid 3-O-beta-D-glucoside exerts various effects on different cell types and cellular processes. In adipocytes, it has been observed to suppress adipogenesis and regulate lipid metabolism by influencing key transcription factors such as PPARγ, C/EBPβ, and C/EBPα . This regulation leads to reduced fat accumulation and improved lipid profiles. Furthermore, Quinovic acid 3-O-beta-D-glucoside affects cell signaling pathways, including the AMPK pathway, which plays a crucial role in cellular energy homeostasis . The compound also impacts gene expression related to inflammation and oxidative stress, thereby modulating cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, Quinovic acid 3-O-beta-D-glucoside exerts its effects through various mechanisms. It binds to specific enzymes and proteins, inhibiting or activating their functions. For instance, the compound inhibits alpha-glucosidase by binding to its active site, preventing the enzyme from catalyzing the hydrolysis of carbohydrates . Additionally, Quinovic acid 3-O-beta-D-glucoside modulates gene expression by interacting with transcription factors and signaling molecules, leading to changes in the expression of genes involved in inflammation, lipid metabolism, and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Quinovic acid 3-O-beta-D-glucoside have been studied over various time periods. The compound exhibits stability under specific storage conditions, such as desiccation at -20°C . Over time, its effects on cellular function have been observed to persist, with long-term studies indicating sustained anti-inflammatory and antioxidant activities . The degradation of Quinovic acid 3-O-beta-D-glucoside under certain conditions can lead to a reduction in its efficacy, highlighting the importance of proper storage and handling .
Dosage Effects in Animal Models
The effects of Quinovic acid 3-O-beta-D-glucoside vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects such as improved glucose metabolism and reduced inflammation . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and gastrointestinal disturbances . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Quinovic acid 3-O-beta-D-glucoside is involved in various metabolic pathways, particularly those related to carbohydrate and lipid metabolism. The compound interacts with enzymes such as alpha-glucosidase, influencing the breakdown of carbohydrates and the regulation of glucose levels . Additionally, it affects lipid metabolism by modulating the activity of enzymes involved in fatty acid synthesis and oxidation, such as ACCα and CPT1a . These interactions contribute to the compound’s overall metabolic effects.
Transport and Distribution
Within cells and tissues, Quinovic acid 3-O-beta-D-glucoside is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, Quinovic acid 3-O-beta-D-glucoside can accumulate in specific compartments, influencing its localization and activity. The distribution of the compound within tissues is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
Quinovic acid 3-O-beta-D-glucoside exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that guide the compound to specific organelles. The subcellular distribution of Quinovic acid 3-O-beta-D-glucoside plays a crucial role in its ability to modulate cellular processes and exert its therapeutic effects .
特性
IUPAC Name |
(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O10/c1-18-9-14-35(30(41)42)15-16-36(31(43)44)20(25(35)19(18)2)7-8-23-33(5)12-11-24(32(3,4)22(33)10-13-34(23,36)6)46-29-28(40)27(39)26(38)21(17-37)45-29/h7,18-19,21-29,37-40H,8-17H2,1-6H3,(H,41,42)(H,43,44)/t18-,19+,21-,22+,23-,24+,25+,26-,27+,28-,29+,33+,34-,35+,36-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNXSFBKZQIMPF-ZZZTYRQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,9S,10R)-10-(hydroxymethyl)-4-(trideuteriomethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B1150527.png)
![4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-(213C,1,3-15N2)5H-pyrimidin-1-ium-2-one](/img/structure/B1150535.png)
